molecular formula C19H18N4OS B2546826 N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-22-2

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2546826
CAS No.: 872702-22-2
M. Wt: 350.44
InChI Key: NBMAJCUSROVXPC-UHFFFAOYSA-N
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Description

N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Molecular Docking : Novel pyridine and fused pyridine derivatives were synthesized, starting from specific pyridine-carbonitriles. These compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, showed moderate to good binding energies towards GlcN-6-P synthase, suggesting potential biological activity. They also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

  • Synthesis of Pyridazin-3-one Derivatives : A method for synthesizing a novel class of pyridazin-3-one derivatives was established, leading to compounds with potential for further chemical transformations and possibly biological applications (Ibrahim & Behbehani, 2014).

  • Antisecretory Activity of Pyridazine Derivatives : A series of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives were synthesized and investigated for their antisecretory activity. Some derivatives showed potent, long-lasting activity, indicating potential as therapeutic agents (Yamada et al., 1981).

  • Cascade Reactions for Heterocycles : Thioureido-acetamides were used as starting materials for synthesizing various heterocycles through one-pot cascade reactions. This demonstrates a versatile approach to heterocyclic chemistry with potential for creating compounds with biological activity (Schmeyers & Kaupp, 2002).

Antiproliferative and Antimicrobial Studies

  • Antiproliferative Activity of Pyridine-Thiazole Derivatives : Pyridine linked thiazole hybrids showed promising anticancer activity against certain cancer cell lines, highlighting the potential of these compounds in cancer therapy (Alqahtani & Bayazeed, 2020).

  • Antimicrobial Activity of Novel Sulphonamide Derivatives : The synthesis of sulphonamide derivatives and their evaluation for antimicrobial activity reveal potential applications in combating microbial infections (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-(2-phenylethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(21-12-10-15-5-2-1-3-6-15)14-25-19-9-8-17(22-23-19)16-7-4-11-20-13-16/h1-9,11,13H,10,12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMAJCUSROVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.